molecular formula C13H11FN2O2 B1651374 Benzyl (5-fluoropyridin-2-yl)carbamate CAS No. 1260779-42-7

Benzyl (5-fluoropyridin-2-yl)carbamate

Cat. No.: B1651374
CAS No.: 1260779-42-7
M. Wt: 246.24
InChI Key: PBHBLMUGTGSIHV-UHFFFAOYSA-N
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Description

Benzyl (5-fluoropyridin-2-yl)carbamate is a fluorinated carbamate derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and a benzyl carbamate group at the 2-position. Carbamates are known for their ability to carbamylate the catalytic serine residue in these enzymes, leading to reversible or pseudo-irreversible inhibition .

Properties

CAS No.

1260779-42-7

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24

IUPAC Name

benzyl N-(5-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C13H11FN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)

InChI Key

PBHBLMUGTGSIHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Fluorine Positioning : Fluorine at the pyridine 5-position (target compound) may influence π-π stacking or dipole interactions in enzyme active sites, similar to fluorobenzyl groups in .
  • Sulfonamide vs. Carbamate Linkers : Sulfonamide-based analogs (e.g., 5k) demonstrate enhanced BChE inhibition due to additional hydrogen-bonding interactions with the enzyme’s peripheral anionic site .
  • Heterocyclic Cores : Pyrimidine () and tetrazole-pyridine hybrids () introduce bulkier structures that may affect binding kinetics or selectivity .

Inhibitory Potency Against Cholinesterases

Compound Name BChE IC₅₀ (µM) AChE IC₅₀ (µM) Selectivity Index (BChE/AChE) Reference
This compound Not reported Not reported Not reported Inferred
Compound 5k 4.33 147.2 34
Compound 5j 6.57 65.7 10
Compound 5c 8.52 85.2 10
Isosorbide 2-benzyl carbamate 5-benzoate 0.004 Not reported >1000

Key Findings :

  • Sulfonamide-Carbamates (5k, 5j, 5c) : Exhibit strong BChE inhibition (IC₅₀ = 4.33–8.52 µM) and selectivity indices up to 34, outperforming rivastigmine (IC₅₀ = 38.5 µM for BChE) .
  • Isosorbide-Based Carbamates: Demonstrate nanomolar potency (IC₅₀ = 4 nM) due to optimal orientation in the BChE active site and interactions with Trp82 .
  • Fluorine Impact : Fluorinated analogs like the target compound may mimic the enhanced selectivity seen in fluorobenzyl derivatives (), though experimental validation is needed.

Structure-Activity Relationships (SAR)

  • Benzyl Carbamate Position: Mono-carbamates at the pyridine 2-position (target compound) or isosorbide 2-position () favor BChE selectivity, while di-carbamates show AChE activity .
  • Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 5j) improve inhibitory potency by modulating electron density and binding affinity .
  • Bulkier Substituents : Tetrazole or pyrimidine moieties () may reduce potency due to steric hindrance but enhance metabolic stability .

Research Findings and Mechanistic Insights

  • Molecular Modeling : Docking studies of sulfonamide-carbamates (e.g., 5k) reveal interactions with BChE’s catalytic triad (Ser198, His438, Glu325) and π-π stacking with Trp82 .
  • Carbamylation Kinetics : Active derivatives like 5k exhibit slow reactivation of BChE, suggesting prolonged inhibition compared to rivastigmine .
  • Toxicity and ADME : Analogs in and show low cytotoxicity and favorable ADME profiles, supporting further preclinical evaluation .

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